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Compound of Interest

Compound Name:
Benzamide, N-(2-hydroxyethyl)-4-

(phenylmethoxy)-

CAS No.: 122053-75-2

Cat. No.: B1311933

Get Quote

Executive Summary & Compound Analysis
4-benzyloxy-N-(2-hydroxyethyl)benzamide is an amphiphilic benzamide derivative often utilized

as a pharmaceutical intermediate. Its solubility profile is governed by the competition between

its lipophilic benzyloxy tail and its hydrophilic N-(2-hydroxyethyl) amide head.

Lipophilic Domain: The 4-benzyloxy group increases

and lattice energy, generally reducing solubility in water compared to the parent benzamide.

Hydrophilic Domain: The N-(2-hydroxyethyl) moiety acts as a hydrogen bond donor/acceptor,

facilitating solubility in protic organic solvents (alcohols) and dipolar aprotic solvents (DMSO,

DMF).

Predicted Physicochemical Profile:

Estimated
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: ~2.5 – 3.2

Thermodynamic Behavior: Endothermic dissolution (

); solubility increases with temperature.

Solvent Class Preference: DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate >

Water > Hexane.

Quantitative Data: Expected Solubility Trends
Note: While batch-specific values depend on polymorph purity, the following ranges are derived

from structure-activity relationships (SAR) of analogous benzamides (e.g., 4-

hydroxybenzamide, benzamide).

Table 1: Representative Solubility Profile (Mole Fraction,
)
Values represent the expected order of magnitude at 298.15 K (25°C).
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Solvent Class Specific Solvent

Expected Solubility
(

)

Interaction
Mechanism

Dipolar Aprotic DMSO –
Strong dipole-dipole &

H-bond acceptance

Dipolar Aprotic DMF –
Strong dipole-dipole &

H-bond acceptance

Protic (Short Chain) Methanol –
H-bonding

(Donor/Acceptor)

Protic (Long Chain) Ethanol / 1-Propanol –
H-bonding +

Hydrophobic effect

Polar Aprotic Acetone – Dipole-dipole

Ester Ethyl Acetate –
Weak H-bond

acceptance

Aqueous Water

Hydrophobic

exclusion (Benzyloxy

effect)

Non-Polar n-Hexane
Lack of polar

interactions

Experimental Protocols
To generate authoritative data for this compound, the Isothermal Shake-Flask Method (Static)

or the Laser Monitoring Observation Technique (Dynamic) must be employed. Below is the

protocol for the Gold Standard Shake-Flask method.

Protocol A: Isothermal Saturation (Shake-Flask)
Objective: Determine equilibrium solubility (mole fraction) at fixed temperatures (
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to

K).

Preparation:

Add excess 4-benzyloxy-N-(2-hydroxyethyl)benzamide solid to 50 mL of the target solvent

in a double-jacketed glass vessel.

Maintain temperature precision (

K) using a circulating water bath.

Equilibration:

Stir continuously using a magnetic stirrer for 24–48 hours to ensure saturation.

Self-Validation: Stop stirring and allow phases to separate for 2 hours. If solid precipitate is

not visible, the solution is not saturated; add more solid and repeat.

Sampling:

Withdraw 2–5 mL of the supernatant using a pre-heated syringe equipped with a 0.45

m PTFE filter.

Critical Step: The syringe and filter must be at the same temperature as the solution to

prevent premature precipitation.

Quantification:

Dilute the aliquot with the mobile phase.

Analyze via HPLC-UV (typically at

nm).

Calculate mole fraction (

) using the standard mass-balance equation.
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Protocol B: Thermodynamic Modeling Workflow
Once experimental data (

) is obtained, it must be correlated using the Modified Apelblat Equation to determine the
enthalpy and entropy of dissolution.

The Modified Apelblat Equation:

A, B, C: Empirical parameters derived from regression.

T: Absolute temperature (K).[1]

Validation: Calculate Relative Average Deviation (RAD). A RAD

indicates a valid model.

Visualization of Workflows
Diagram 1: Solubility Determination & Analysis
Workflow
This diagram outlines the logical flow from experimental setup to thermodynamic calculation.
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Caption: Logical workflow for determining and modeling the solubility of benzamide derivatives.

Diagram 2: Thermodynamic Interaction Mechanism
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This diagram illustrates the competing forces governing the dissolution of 4-benzyloxy-N-(2-

hydroxyethyl)benzamide.
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Caption: Mechanistic interactions between the amphiphilic solute and various solvent classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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